methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate
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Overview
Description
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate is a complex organic compound that features a tert-butylamino group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate, can be achieved through metal-free conditions using reagents such as benzyl cyanide and tert-butyl hydroperoxide . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often require specific catalysts and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate
- Methyl (2S)-2-[[(2R)-1-(isopropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate
Uniqueness
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate is unique due to the presence of the tert-butylamino group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific chemical and biological applications .
Properties
Molecular Formula |
C15H30N2O3 |
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Molecular Weight |
286.41 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C15H30N2O3/c1-9(2)11(13(18)17-15(5,6)7)16-12(10(3)4)14(19)20-8/h9-12,16H,1-8H3,(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
BRVFFCZPWQQGLC-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(C)(C)C)N[C@@H](C(C)C)C(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(C(C)C)C(=O)OC |
Origin of Product |
United States |
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